molecular formula C22H20N4O5S B2904554 5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile CAS No. 941245-60-9

5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B2904554
CAS No.: 941245-60-9
M. Wt: 452.49
InChI Key: XDQSZPPHKGHDBB-UHFFFAOYSA-N
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Description

This compound features a 1,3-oxazole core substituted with a carbonitrile group at position 4, a 4-(pyrrolidine-1-sulfonyl)phenyl group at position 2, and a [(2H-1,3-benzodioxol-5-yl)methyl]amino moiety at position 3. The benzodioxol group is associated with enhanced bioavailability and receptor binding in medicinal chemistry, while the pyrrolidine sulfonyl group may improve solubility and pharmacokinetic properties . The carbonitrile group is a common pharmacophore in agrochemicals and pharmaceuticals, influencing electronic properties and metabolic stability .

Properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethylamino)-2-(4-pyrrolidin-1-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O5S/c23-12-18-22(24-13-15-3-8-19-20(11-15)30-14-29-19)31-21(25-18)16-4-6-17(7-5-16)32(27,28)26-9-1-2-10-26/h3-8,11,24H,1-2,9-10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQSZPPHKGHDBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCC4=CC5=C(C=C4)OCO5)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the benzodioxole moiety.

    Reduction: Amines derived from the reduction of the nitrile group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups or heterocyclic cores. Below is a detailed analysis:

Pyrimidine- and Thiazole-Based Carbonitriles

  • Compound 3 (): Structure: 2-((3-Hydroxyphenyl)amino)-4-(4-methyl-2-(methylamino)thiazol-5-yl)pyrimidine-5-carbonitrile. Key Features: Pyrimidine core with a thiazole substituent and phenolic amino group. The thiazole ring introduces sulfur-based interactions, absent in the oxazole-based target .
  • Compound 4 (): Structure: 4-(4-Methyl-2-(methylamino)thiazol-5-yl)-2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidine-5-carbonitrile. Key Features: Morpholinosulfonyl substituent instead of pyrrolidine sulfonyl. Comparison: The morpholine sulfonyl group in Compound 4 provides distinct solubility and steric effects compared to the pyrrolidine sulfonyl group in the target compound. Morpholine’s oxygen atom may increase hydrophilicity, whereas pyrrolidine’s nitrogen could enhance basicity .

Pyrazole- and Pyranopyrazole-Based Carbonitriles

  • Compound [1] (): Structure: 6-Amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile. Key Features: Pyranopyrazole fused ring system with methoxyphenyl and carbonitrile groups. Comparison: The fused pyranopyrazole system in Compound [1] offers rigidity and planar geometry, contrasting with the flexible benzodioxolmethylamino group in the target compound. This difference may influence binding to flat vs. pocket-shaped active sites .
  • Fipronil (): Structure: 5-Amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile. Key Features: Pyrazole core with trifluoromethyl sulfinyl and carbonitrile groups. Comparison: Fipronil’s trifluoromethyl groups enhance insecticidal activity via hydrophobic interactions, whereas the target compound’s benzodioxol group is more common in CNS-targeting drugs, suggesting divergent applications .

Sulfonyl-Containing Heterocycles

  • Compound in : Structure: 2-{[3-(4-Acetyl-1,4-diazepan-1-yl)phenyl]amino}-4-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]-5-pyrimidinecarbonitrile. Key Features: Diazepane-acetyl substituent and thiazolylpyrimidine core. Comparison: The diazepane group introduces a seven-membered ring with acetyl functionality, offering conformational flexibility absent in the target compound’s pyrrolidine sulfonyl group. This may affect metabolic stability and off-target interactions .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Potential Applications Reference
Target Compound 1,3-Oxazole Benzodioxolmethylamino, Pyrrolidine sulfonyl Pharmaceuticals (CNS, kinase inhibitors)
Compound 3 () Pyrimidine Hydroxyphenylamino, Thiazole Anticancer agents
Fipronil () Pyrazole Trifluoromethyl sulfinyl Insecticides
Compound [1] () Pyranopyrazole Methoxyphenyl Antidiabetic/anti-inflammatory

Research Findings and Implications

  • Synthetic Routes : The target compound’s synthesis likely involves multi-component reactions (similar to ) for oxazole formation, followed by sulfonylation and benzodioxolmethylamination .
  • Metabolic Stability: The carbonitrile group in the target compound may reduce oxidative metabolism compared to ester or amide-containing analogs, as seen in pyranopyrazole derivatives .

Biological Activity

The compound 5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile is a synthetic molecule that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, cytotoxicity, and possible therapeutic applications.

Chemical Structure

The compound features a complex structure that includes a benzodioxole moiety, an oxazole ring, and a pyrrolidine sulfonyl group. The structural formula can be represented as follows:

C18H20N4O4S\text{C}_{18}\text{H}_{20}\text{N}_4\text{O}_4\text{S}

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of various derivatives related to the oxazole structure. Compounds with similar scaffolds have shown promising antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, one study demonstrated that a related oxazole compound exhibited a minimum inhibitory concentration (MIC) of 62.5 µg/mL against Staphylococcus aureus and Bacillus subtilis, indicating significant antibacterial potential .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Bacteria
5-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-...TBDTBD
Related Oxazole Compound62.5Staphylococcus aureus
N-acyl-α-amino Ketone (Compound 2)500Enterococcus faecium

Cytotoxicity

The cytotoxicity of the compound has not been extensively studied; however, related compounds have shown low toxicity profiles in preliminary assays. For example, compounds derived from similar structures were evaluated for their cytotoxic effects on human cell lines and were found to exhibit minimal toxicity while retaining antibacterial activity .

Case Studies

A notable case study involved the synthesis and evaluation of various oxazole derivatives for their biological activities. The study highlighted that modifications to the phenyl moiety significantly affected the antimicrobial efficacy and toxicity profiles of the compounds . The introduction of different substituents on the oxazole ring was also explored to optimize the biological activity further.

The exact mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that its activity may involve interference with bacterial cell wall synthesis or disruption of metabolic pathways critical for bacterial survival.

Future Directions

Further research is required to explore:

  • Structure-Activity Relationships (SAR) : Investigating how variations in chemical structure affect biological activity.
  • In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.
  • Mechanistic Studies : Elucidating the precise mechanisms through which these compounds exert their effects.

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